Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms. This core structure exhibits remarkable versatility in drug design, serving as the foundation for numerous therapeutic agents across diverse pharmacological classes. The incorporation of pyrazole rings into bioactive molecules leverages their favorable physicochemical properties, capacity for hydrogen bonding, metabolic stability, and synthetic accessibility. Among these derivatives, 5-Chloro-1-(2-methoxyethyl)-1H-pyrazole (CAS# 1427011-79-7) exemplifies strategic structural optimization, combining halogen and alkoxyalkyl substituents to enhance target affinity and drug-like properties. Molecular formula C₆H₉ClN₂O and molecular weight 160.60 g/mol position it as a synthetically tractable intermediate for further derivatization [1]. The systematic name reflects its substitution pattern: chlorine at position 5 and a 2-methoxyethyl group at the nitrogen atom (N-1), conferring distinct electronic and steric characteristics exploitable in rational drug design. Its emergence aligns with pharmaceutical trends favoring nitrogen heterocycles, which constitute approximately 60% of small-molecule drugs due to their favorable interactions with biological targets [6] [8].
The molecular architecture of 5-Chloro-1-(2-methoxyethyl)-1H-pyrazole integrates several chemically significant features. The pyrazole core itself is an aromatic heterocycle with 6π-electrons delocalized over the ring, contributing to planar stability and π-stacking capabilities [4] [8]. Key structural parameters include:
Table 1: Physicochemical Properties of 5-Chloro-1-(2-methoxyethyl)-1H-pyrazole and Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | TPSA (Ų) | Rotatable Bonds |
---|---|---|---|---|---|---|
5-Chloro-1-(2-methoxyethyl)-1H-pyrazole | 1427011-79-7 | C₆H₉ClN₂O | 160.60 | 1.18 | 27.05 | 3 |
1-(2-Chloroethyl)-3-methyl-1H-pyrazole | 96450-55-4 | C₆H₉ClN₂ | 144.60 | 1.35* | 12.47* | 2 |
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile | 1710302-24-1 | C₇H₈ClN₃O | 185.61 | 1.05* | 50.51* | 3 |
Estimated values based on structural analogs [1] [7] [9]
The synergy between chloro and methoxyethyl substituents creates a push-pull electronic dynamic: the chloro group withdraws electron density from the ring, while the oxygen atom donates electrons through resonance, moderating overall electron distribution. This balance facilitates diverse chemical transformations, positioning the molecule as a versatile synthon for complex heterocyclic assemblies [1] [3] [7].
Pyrazole chemistry originated with Ludwig Knorr's 1883 synthesis using phenylhydrazine and ethyl acetoacetate, establishing the classical "Knorr pyrazole synthesis" still employed today [8]. Early medicinal applications emerged serendipitously; natural pyrazole isolation began in 1959 with the discovery of 1-pyrazolyl-alanine from watermelon seeds, highlighting biological relevance [8] [4]. The 20th century witnessed systematic exploration of pyrazole bioactivity:
Table 2: Evolution of Key Pyrazole-Based Pharmaceuticals
Era | Representative Drug | Key Substituents | Therapeutic Application | Structural Advancement |
---|---|---|---|---|
19th Century | Antipyrine | Phenyl, methyl | Analgesic/Antipyretic | Simple monosubstitution |
Late 20th C. | Celecoxib | 1-(4-Sulfamoylphenyl), 4-methyl, 3-trifluoromethyl | COX-2 Inhibition | 1,3,5-Trisubstitution with sulfonamide |
21st Century | 5-Chloro-1-(2-methoxyethyl)-1H-pyrazole derivatives | 5-Chloro, 1-(2-methoxyethyl) | Intermediate for SDH inhibitors, kinase modulators | Alkoxyalkyl chain for solubility & tethering |
The progression toward alkoxyalkyl substituents (e.g., 2-methoxyethyl) reflects medicinal chemistry's shift toward balancing lipophilicity and solubility. This moiety, present in 5-Chloro-1-(2-methoxyethyl)-1H-pyrazole, emerged prominently in the 2000s within patents for metabolic disease targets like 11β-HSD1 inhibitors, where enhanced water solubility and protein binding were critical [5] [8]. The compound's synthetic accessibility—typically via condensation of 2-methoxyethylhydrazine with chloro-substituted 1,3-dicarbonyls—further cemented its utility [4] [7].
The strategic incorporation of chloro and methoxyethyl groups in 5-Chloro-1-(2-methoxyethyl)-1H-pyrazole addresses multifaceted objectives in drug design:
Chloro Substituent (C5 Position):
Methoxyethyl Substituent (N1 Position):
Table 3: Functional Group Contributions to Drug-Like Properties
Functional Group | Electronic Effect | Role in Binding Interactions | Synthetic Utility | ADMET Contribution |
---|---|---|---|---|
5-Chloro | σ-withdrawing, π-donating | Halogen bonding, hydrophobic filling | Cross-coupling, nucleophilic displacement | Metabolic stabilization (blocks oxidation) |
1-(2-Methoxyethyl) | Moderate σ-donation (oxygen) | H-bond acceptance, solvation tether | Terminal functionalization (e.g., amidation) | Enhanced solubility, reduced CYP inhibition |
The synergy between these groups is evidenced in advanced intermediates like 1-cyclopropyl-N-(5-hydroxy-2-adamantyl)-5-(trifluoromethyl)pyrazole-4-carboxamide (EP1999114B1), where chloro analogs serve as precursors for trifluoromethyl introduction, while methoxyethyl derivatives improve solubility in diuretic compounds [5]. Similarly, the chloro group in 4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine enables further cyclization or bioconjugation, underscoring its role in constructing complex pharmacophores targeting diverse enzymes and receptors [3]. This rational substituent combination exemplifies modern fragment-based design principles, optimizing both synthetic tractability and biomolecular recognition.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3